N-(5-methyl-1,2-oxazol-3-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
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Overview
Description
N-(5-METHYL-3-ISOXAZOLYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of isoxazole and tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-3-ISOXAZOLYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Tetrazole Ring: The tetrazole ring is usually formed by the reaction of an azide with a nitrile compound under thermal or catalytic conditions.
Coupling Reaction: The final step involves coupling the isoxazole and tetrazole rings with an acetamide group using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-3-ISOXAZOLYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-METHYL-3-ISOXAZOLYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(5-METHYL-3-ISOXAZOLYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE: can be compared with other isoxazole and tetrazole derivatives, such as:
Uniqueness
The uniqueness of N-(5-METHYL-3-ISOXAZOLYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H12N6O2 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C13H12N6O2/c1-9-7-11(17-21-9)14-12(20)8-19-16-13(15-18-19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17,20) |
InChI Key |
FFVJUFGDKCEGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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